molecular formula C21H20N4O3S2 B2545383 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-31-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2545383
CAS No.: 872595-31-8
M. Wt: 440.54
InChI Key: LEMSRYJEAQEVPL-UHFFFAOYSA-N
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Description

The compound "N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is an intricate organic molecule that contains a range of functional groups, including a thiadiazole ring, a methoxy-substituted phenyl ring, and a pyrrolidine-3-carboxamide moiety. Its complex structure lends itself to a variety of chemical reactions and applications across multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:

  • Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.

  • Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.

  • Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.

Industrial Production Methods:

  • Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.

  • Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.

  • Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.

  • Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogens, sulfonyl chlorides.

Major Products:

  • Sulfoxides and sulfones: from oxidation.

  • Hydroxyl derivatives: from reduction.

  • Halogenated or sulfonated derivatives: from substitution.

Scientific Research Applications

This compound is utilized across various domains of research due to its diverse structural features:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, and as a catalyst in certain organic reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:

  • Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

  • N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Its distinctive chemical structure enables it to participate in unique reactions and offers a broader range of applications, setting it apart from other related compounds.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMSRYJEAQEVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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